1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidinedione core, substituted phenyl rings, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Substitution Reactions:
Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various acids and bases are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets within biological systems. These targets may include:
Receptors: The compound may bind to and modulate the activity of various receptors, such as serotonin or dopamine receptors.
Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
- 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(3-METHOXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE shares structural similarities with other piperazine derivatives and pyrrolidinedione compounds.
- Examples include 1-(3-chlorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione and 1-(4-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy group, provides unique electronic and steric properties.
- These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3/c1-29-16-4-2-3-14(11-16)24-7-9-25(10-8-24)19-13-20(27)26(21(19)28)15-5-6-18(23)17(22)12-15/h2-6,11-12,19H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZQTKXQYKCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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